molecular formula C7H9F3O3 B2560056 6-(Trifluoromethyl)oxane-2-carboxylic acid CAS No. 2580251-99-4

6-(Trifluoromethyl)oxane-2-carboxylic acid

Cat. No.: B2560056
CAS No.: 2580251-99-4
M. Wt: 198.141
InChI Key: RAHAKZJVFNMJQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Trifluoromethyl)oxane-2-carboxylic acid is a chemical compound with the molecular formula C7H9F3O3 It is characterized by the presence of a trifluoromethyl group attached to an oxane ring, which is further substituted with a carboxylic acid group

Scientific Research Applications

6-(Trifluoromethyl)oxane-2-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)oxane-2-carboxylic acid typically involves the introduction of a trifluoromethyl group into an oxane ring followed by the addition of a carboxylic acid group. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. The reaction conditions often require the presence of a base and a suitable solvent to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through crystallization or distillation to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)oxane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or aldehydes.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)oxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Trifluoromethyl)tetrahydro-2H-pyran-2-carboxylic acid
  • 2-(Trifluoromethyl)oxane-2-carboxylic acid

Uniqueness

6-(Trifluoromethyl)oxane-2-carboxylic acid is unique due to its specific combination of a trifluoromethyl group and an oxane ring with a carboxylic acid substitution. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

6-(trifluoromethyl)oxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O3/c8-7(9,10)5-3-1-2-4(13-5)6(11)12/h4-5H,1-3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAHAKZJVFNMJQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC(C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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